Tert-butyl 4-hydroxy-2-({1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}carbamoyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 4-hydroxy-2-({1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}carbamoyl)pyrrolidine-1-carboxylate is a synthetic organic compound featuring a pyrrolidine core modified with a tert-butyl carbamate group, a hydroxyl substituent, and a carbamoyl-linked phenyl-thiazole moiety. The hydroxyl and carbamoyl groups may enhance solubility and binding interactions, making this compound of interest in medicinal chemistry.
Properties
Molecular Formula |
C22H29N3O4S |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-2-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethylcarbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H29N3O4S/c1-13(15-6-8-16(9-7-15)19-14(2)23-12-30-19)24-20(27)18-10-17(26)11-25(18)21(28)29-22(3,4)5/h6-9,12-13,17-18,26H,10-11H2,1-5H3,(H,24,27) |
InChI Key |
BEGACMXKHPNZQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-hydroxy-2-({1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}carbamoyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include:
- Formation of the pyrrolidine ring.
- Introduction of the thiazole moiety.
- Coupling of the phenyl and ethyl groups.
- Final esterification to introduce the tert-butyl group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-2-({1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}carbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The thiazole and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Tert-butyl 4-hydroxy-2-({1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}carbamoyl)pyrrolidine-1-carboxylate is a complex organic compound with a molecular formula of C22H29N3O4S and a molecular weight of approximately 431.6 g/mol. It is characterized by a pyrrolidine ring, a thiazole moiety, and a tert-butyl ester group. This compound has garnered interest for its potential applications in medicinal chemistry, particularly in the development of new therapeutics targeting inflammation or cancer.
Potential Applications in Medicinal Chemistry
This compound exhibits notable biological activity, especially in enzyme inhibition and receptor modulation. Preliminary studies suggest it may inhibit specific enzymes involved in inflammatory pathways or cancer progression. Its unique structural features enable interactions with various biological targets, suggesting therapeutic applications for diseases associated with these pathways.
Structural Similarity and Uniqueness
Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, enhancing its reactivity and potential interactions within biological systems compared to similar compounds.
Mechanism of Action
The mechanism of action of Tert-butyl 4-hydroxy-2-({1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(R)-1-{4-[2-(4-(tert-Butyl)phenyl)-4-methylthiazol-5-yl]pyrimidin-2-yl}pyrrolidine-2-carboxamide (28)
- Structure : Shares the tert-butyl and 4-methylthiazole motifs but replaces the pyrrolidine-carbamate with a pyrimidine-linked pyrrolidine carboxamide.
- Bioactivity : Demonstrates potent antimicrobial activity against multidrug-resistant bacteria, suggesting that the thiazole-phenyl-tert-butyl framework is critical for targeting bacterial pathways .
Tert-Butyl Carbamate Derivatives with Heterocyclic Systems
tert-Butyl 5-[(4R)-4-fluoro-D-prolyl]amino]-1H-pyrazolo[4,3-b]pyridine-1-carboxylate
- Structure : Features a fluorinated proline residue linked to a pyrazolo-pyridine core.
- Synthesis : Utilizes tert-butyl protection for amine groups, similar to the target compound’s synthetic strategy. The fluorine atom enhances metabolic stability and bioavailability .
- Key Difference : The pyrazolo-pyridine system may confer distinct pharmacokinetic properties, such as improved CNS penetration, compared to the thiazole-pyrrolidine scaffold.
Piperidine-Based Analogues
tert-Butyl 4-[1-(3,4-dimethylphenyl)-4-{[3-(4-ethylpiperazin-1-yl)propyl]carbamoyl}-1H-pyrazol-5-yl]piperidine-1-carboxylate
- Structure : Replaces pyrrolidine with piperidine and incorporates an ethylpiperazine-carbamoyl group.
- Bioactivity : The ethylpiperazine moiety enhances solubility and receptor binding in neurological targets, differing from the antimicrobial focus of thiazole-containing compounds .
Comparative Data Table
Key Research Findings
- Role of tert-Butyl Group : The tert-butyl moiety is a common protective group in synthesis (e.g., ) and may enhance compound stability and membrane permeability .
- Thiazole vs. Pyrimidine/Pyrazole : Thiazole-containing compounds (e.g., ) show marked antimicrobial activity, whereas pyrimidine or pyrazole derivatives () are tailored for solubility or CNS targeting .
- Impact of Halogenation : Bromine and fluorine substituents () improve binding affinity and metabolic resistance but may increase toxicity compared to methyl or hydroxyl groups .
Biological Activity
Tert-butyl 4-hydroxy-2-({1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}carbamoyl)pyrrolidine-1-carboxylate is a complex organic compound with significant biological activity. Its unique structure, which includes a pyrrolidine ring and a thiazole moiety, suggests potential therapeutic applications, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
- Molecular Formula : C22H29N3O4S
- Molecular Weight : Approximately 431.6 g/mol
- IUPAC Name : this compound
The compound features a tert-butyl ester group and a hydroxy group, contributing to its chemical reactivity and biological interactions.
Enzyme Inhibition and Receptor Modulation
Preliminary studies indicate that this compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression. The thiazole moiety is particularly noteworthy for its role in enhancing anticancer activity, as demonstrated in various studies of similar compounds.
Case Studies and Research Findings
-
Anticancer Activity :
- A study highlighted the anticancer properties of thiazole-containing compounds, showing that structural modifications can lead to enhanced activity against cancer cell lines. For instance, thiazole-integrated pyrrolidinones exhibited significant cytotoxic effects, with IC50 values indicating potent activity against specific cancer types .
- Molecular docking studies have suggested that this compound binds to target proteins involved in cancer pathways, modulating their activity effectively.
- Inflammation Modulation :
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific enzymes or receptors through hydrogen bonding and hydrophobic interactions, leading to altered biological responses.
Comparative Analysis of Similar Compounds
Future Directions
Given its promising biological activity, further research is warranted to explore:
- In vivo studies to evaluate the therapeutic potential in animal models.
- Structural optimization to enhance efficacy and reduce toxicity.
- Clinical trials to assess safety and effectiveness in humans.
Q & A
Basic: What are the key synthetic steps and purification methods for this compound?
The synthesis involves hydrogenation under inert conditions (e.g., hydrogen gas in a vacuum-sealed reactor) to reduce intermediates, followed by carbamoylation using activated carbonyl reagents. Post-reaction, purification is achieved via column chromatography (e.g., ethanol/chloroform 1:8) to isolate the product as a white solid. Final characterization employs NMR spectroscopy to confirm structural integrity, with specific attention to pyrrolidine ring protons (δ 1.4–3.8 ppm) and tert-butyl group signals (δ ~1.4 ppm) .
Basic: Which spectroscopic techniques are critical for characterizing its stereochemistry?
- ¹H/¹³C NMR : Assigns proton environments (e.g., hydroxyl and carbamoyl groups) and confirms regiochemistry.
- X-ray crystallography : Resolves absolute stereochemistry and torsion angles within the pyrrolidine-thiazole system. For example, SHELX refinement (SHELXL-2018) validates bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic and heterocyclic moieties .
Advanced: How can conflicting NMR data during structural elucidation be resolved?
Contradictions in peak splitting or integration (e.g., overlapping signals from pyrrolidine and thiazole protons) require:
- 2D NMR (COSY, HSQC) : Maps coupling between adjacent protons and carbon assignments.
- Cross-validation with crystallographic data : Compare experimental NMR shifts with simulated spectra from X-ray-derived coordinates to identify misassignments .
Advanced: What strategies optimize reaction yields in the carbamoylation step?
- Temperature control : Maintain ≤25°C to prevent tert-butyl group cleavage.
- Catalyst screening : Use NaH (1.2 eq) in dry THF to activate the carbamoyl electrophile.
- Workup refinement : Neutralize excess base with aqueous NH₄Cl before extraction to minimize byproduct formation .
Advanced: How does the tert-butyloxycarbonyl (Boc) group influence reactivity in downstream modifications?
The Boc group acts as a transient protecting amine, enabling selective functionalization at the pyrrolidine nitrogen. Deprotection with TFA/CH₂Cl₂ (1:4) regenerates the free amine for subsequent coupling (e.g., thiazole-phenyl derivatives). Kinetic studies show Boc stability under basic conditions (pH ≤9) but rapid cleavage under strong acids .
Basic: What intermediates are pivotal in synthesizing analogous pyrrolidine carboxylates?
Key intermediates include:
- tert-butyl (R)-2-(4-substituted-phenethyl)pyrrolidine-1-carboxylate : Synthesized via Pd-catalyzed cross-coupling.
- Activated carbamoyl chlorides : React with secondary amines to install the carbamoyl moiety. These intermediates are characterized by LC-MS and IR (C=O stretch at ~1680 cm⁻¹) .
Advanced: What computational tools validate crystallographic data for this compound?
- SHELX suite : Refines occupancy ratios and anisotropic displacement parameters for heavy atoms (e.g., sulfur in thiazole).
- Platon/CHECKCIF : Flags symmetry errors (e.g., missed inversion centers) and validates Hirshfeld surfaces for hydrogen bonding .
Advanced: How to troubleshoot low enantiomeric excess (ee) in chiral derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
